molecular formula C23H25ClN4O2 B2867127 N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1115905-58-2

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2867127
CAS No.: 1115905-58-2
M. Wt: 424.93
InChI Key: JNTBYTLXBZWSGU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a pyridine ring, making it a valuable molecule for various scientific research applications.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or iridium, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide apart is its unique combination of piperidine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for various advanced research applications .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-6-5-11-27(13-15)22-18-7-3-4-8-19(18)23(30)28(26-22)14-21(29)25-17-10-9-16(2)20(24)12-17/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTBYTLXBZWSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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